4-Chloro Dasatinib
Description
Properties
Molecular Formula |
C₂₂H₂₅Cl₂N₇O₂S |
|---|---|
Molecular Weight |
522.45 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 4 Chloro Dasatinib and Analogues
Established Synthetic Routes for Dasatinib (B193332) Core Structure
The synthesis of the core structure of dasatinib and its analogues involves several key chemical reactions, including nucleophilic displacement and coupling reactions. These methods have been refined to allow for the efficient production of these complex molecules for research purposes.
Nucleophilic Displacement Reactions in Pyrimidine (B1678525) Synthesis
A common strategy in the synthesis of dasatinib analogues involves the use of 2,4-dichloropyrimidines. acs.org The inherent reactivity of these molecules allows for sequential nucleophilic aromatic substitution (SNAr) reactions. acs.orgmdpi.com For instance, the initial step in one synthetic route involves the nucleophilic coupling of an aminothiazole carboxamide with 4,6-dichloro-2-methylpyrimidine. chemicalbook.com This reaction typically occurs in the presence of a base, such as sodium hydride or sodium tert-butoxide, in an aprotic solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comvixra.orggoogle.com The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise addition of different nucleophiles. acs.org
Another approach utilizes a "catch-react-release" strategy on a solid support. This method involves building the pyrimidine core on a monolithic support, which can help to avoid issues with poorly soluble intermediates in flow chemistry systems. durham.ac.uk
Coupling Reactions Involving Thiazole (B1198619) Carboxamide Moieties
The formation of the thiazole carboxamide portion of the molecule is another critical step. One method involves the reaction of 2-aminothiazole-5-carboxamide with a substituted pyrimidine. researchgate.net A different approach starts with the lithiation of 2-chlorothiazole, followed by condensation with an isocyanate to form a 2-chloro-N-substituted thiazole-5-carboxamide (B1230067) intermediate. researchgate.netresearchgate.net
More recent synthetic strategies have explored Buchwald-Hartwig amination as a key coupling step. This palladium-catalyzed cross-coupling reaction is used to form the bond between the thiazole and pyrimidine rings. researchgate.netsciencepublishinggroup.com For example, an intermediate, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, is coupled with 2-(piperazin-1-yl)ethan-1-ol in the final step of one proposed synthesis. researchgate.netsciencepublishinggroup.com
The table below summarizes some of the key coupling reactions used in the synthesis of the dasatinib core.
| Coupling Reaction Type | Reactants | Key Reagents/Catalysts | Product |
| Nucleophilic Aromatic Substitution | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine | Sodium tert-butoxide, THF | 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |
| Lithiation and Condensation | 2-chlorothiazole and 2-chloro-6-methylphenyl isocyanate | n-Butyllithium | 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |
| Buchwald-Hartwig Amination | 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2-(piperazin-1-yl)ethan-1-ol | Palladium catalyst (e.g., Pd(dppf)Cl2) | Dasatinib |
Optimization of Reaction Conditions for Research-Scale Production
Optimizing reaction conditions is crucial for maximizing yield and purity, especially for research-scale production where material availability can be limited. pharmahealthsciences.netseu.edu.cn For instance, in the coupling of the chloropyrimidine intermediate with a deuterated piperazine (B1678402) derivative, the temperature and molar ratio of reactants were optimized to maximize coupling efficiency and reduce byproducts. A temperature of 75–80°C for 24 hours was found to be optimal.
Response surface methodology has been employed to optimize the preparation of dasatinib nanocrystals, focusing on parameters like sonication power, time, and temperature to maximize yield and control particle size. pharmahealthsciences.net Similarly, for the synthesis of dasatinib analogues, reaction conditions for coupling reactions are carefully controlled. For example, the use of specific bases like N,N-diisopropylethylamine (DIPEA) and solvents such as ethanol (B145695) or butanol can influence the outcome of nucleophilic substitution reactions on the pyrimidine core. acs.orgmdpi.com
Targeted Chemical Modifications and Design
The dasatinib scaffold provides a versatile platform for the development of new kinase inhibitors with improved properties. nih.govresearchgate.net Targeted chemical modifications aim to enhance potency, selectivity, and other pharmacological characteristics.
Rationale for Structural Diversification of Dasatinib Scaffold
The primary rationale for diversifying the dasatinib scaffold is to improve its selectivity towards specific kinases. nih.gov While dasatinib is a potent inhibitor of several kinases, this broad-spectrum activity can lead to off-target effects. researchgate.net By extending the dasatinib molecule from the ATP-binding pocket into more variable regions of the kinase, it is possible to create new interactions that lead to greater specificity. nih.gov
Computational modeling and molecular docking studies are often used to guide the design of new analogues. researchgate.netacs.org These studies can predict how modifications to the dasatinib structure will affect its binding to different kinases, allowing for a more rational approach to drug design. acs.org For example, modifications to various regions of the dasatinib molecule have been explored to develop novel inhibitors of Salt-Inducible Kinase 2 (SIK2). acs.org Another strategy involves creating hybrid molecules that combine the dasatinib scaffold with other pharmacophores to target multiple pathways involved in disease. tandfonline.com
Synthetic Approaches for Hydroxyl Group Derivatization
The hydroxyl group on the hydroxyethylpiperazine side chain of dasatinib is a common site for derivatization. nih.govresearchgate.net Esterification with various carboxylic acids, including amino acids and fatty acids, has been used to create a library of dasatinib conjugates. nih.govresearchgate.net This approach aims to extend the inhibitor to interact with more diverse sites on the target kinase and improve specificity. nih.govresearchgate.net
A typical procedure for this derivatization involves reacting dasatinib with a carboxylic acid in the presence of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT). nih.gov Another method involves a two-step process where the hydroxyl group is first converted to a chloro derivative using mesyl chloride and triethylamine, followed by reaction with a nucleophile like sodium azide (B81097) to introduce a new functional group for further modification via click chemistry. researchgate.net
The table below presents examples of dasatinib derivatives synthesized through hydroxyl group modification and their reported activities.
| Derivative | Modification | Target Kinase(s) | Reported IC50 Values |
| Dasatinib-L-arginine (Das-R) | Esterification with L-arginine | Csk, Src, Abl | 4.4 nM (Csk), <0.25 nM (Src), <0.45 nM (Abl) nih.govresearchgate.net |
| Dasatinib-C10 (Das-C10) | Esterification with decanoic acid | Csk, Src | 3.2 µM (Csk), 35 nM (Src) nih.govresearchgate.net |
| Dasatinib-azide | Substitution of hydroxyl with azide | - | Intermediate for click chemistry researchgate.net |
Introduction of Halogenated Substituents and their Positional Isomers
The incorporation of halogen atoms into the molecular framework of tyrosine kinase inhibitors (TKIs) is a well-established medicinal chemistry strategy to enhance pharmacological properties. mdpi.com In the context of Dasatinib and its analogues, the introduction of halogens such as chlorine, fluorine, and bromine, as well as the exploration of their various positional isomers, plays a critical role in modulating potency, selectivity, and metabolic stability. mdpi.comnih.gov The strategic placement of these substituents can significantly influence the inhibitor's binding affinity to target kinases. mdpi.com
The synthesis of Dasatinib itself relies on the use of halogenated precursors to introduce the key 2-chloro-6-methylphenyl moiety. A common synthetic route involves the condensation of a thiazole nucleus with a chlorinated aniline (B41778) derivative, such as 2-chloro-6-methylphenyl isocyanate or 2-chloro-6-methylaniline. researchgate.net For instance, one approach begins with the reaction of 2-chlorothiazole, which undergoes ortho-lithiation before reacting with 1-chloro-2-isocyanato-3-methylbenzene to form the fundamental amide bond. researchgate.net This method establishes the presence and position of the chlorine atom on the phenyl ring from the outset of the synthetic sequence.
The exploration of Dasatinib analogues has involved systematic modifications to this halogenation pattern, either by changing the halogen atom itself or by altering its position on the aromatic rings. These studies are crucial for understanding structure-activity relationships (SAR) and for optimizing the drug's profile.
Fluorine Substitution: The introduction of fluorine in place of chlorine or at other positions has been investigated to block specific metabolic pathways. For example, a major metabolic route for Dasatinib involves hydroxylation at the para-position (C-4) of the 2-chloro-6-methylphenyl ring. nih.gov To probe this pathway, an analogue was synthesized where a fluorine atom was placed at this para-position. nih.gov The expectation was that the strong C-F bond would prevent hydroxylation. However, studies showed that this modification did not completely block the formation of reactive metabolites, as the fluorine was removed through an oxidative defluorination mechanism. nih.gov This research highlights a synthetic strategy aimed at creating a specific positional isomer to modulate the metabolic fate of the compound.
Bromine Substitution: Researchers have also explored replacing the chlorine atoms on the pyrimidine core of Dasatinib with bromine. In one such study, a series of novel bromo-pyrimidine analogues were designed and synthesized to evaluate their potential as anticancer agents. researchgate.net This strategy involves using a brominated pyrimidine starting material, such as 4,6-dibromo-2-methylpyrimidine, instead of its chlorinated counterpart in the coupling reaction with the aminothiazole fragment. This substitution allows for a direct comparison of how different halogens on the pyrimidine ring affect biological activity. researchgate.net
Positional Isomers of Chloro-Substituents: The position of the chlorine atom on the N-phenyl ring is critical for activity. The parent Dasatinib molecule contains a 2-chloro-6-methylphenyl group. The synthesis of positional isomers, such as an analogue containing a 4-chloro-2-methylphenyl group, allows for investigation into the spatial requirements of the kinase binding pocket. The synthesis of such an analogue would start with a correspondingly substituted aniline, for example, 2-amino-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamide, as a key intermediate. simsonpharma.com The synthesis of various positional isomers is often necessary to determine the optimal substitution pattern for kinase inhibition. proceedings.science Studies on related kinase inhibitors have shown that even slight changes in the position of a halogen substituent can lead to significant differences in biological activity. mdpi.com
The following tables summarize some of the halogenated starting materials and resulting Dasatinib analogues discussed.
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 2-Chloro-6-methylphenyl isocyanate | Provides the N-(2-chloro-6-methylphenyl) group for Dasatinib. | |
| 4,6-Dichloro-2-methylpyrimidine | Core pyrimidine structure for coupling in Dasatinib synthesis. | researchgate.net |
| 2-Amino-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamide | Intermediate for a positional isomer of Dasatinib. | simsonpharma.com |
| 4,6-Dibromo-2-methylpyrimidine | Starting material for bromo-pyrimidine analogues of Dasatinib. | researchgate.net |
| Analogue Type | Structural Modification | Purpose of Synthesis | Reference |
|---|---|---|---|
| Fluoro-Dasatinib Analogue | Fluorine at the para-position of the 2-chloro-6-methylphenyl ring. | To block a site of metabolic hydroxylation. | nih.gov |
| Bromo-Dasatinib Analogue | Bromine replacing chlorine on the pyrimidine ring. | To study structure-activity relationships of different halogens. | researchgate.net |
| "4-Chloro Dasatinib" Analogue | Chlorine at the 4-position of the N-phenyl ring instead of the 2-position. | To study the effect of the chlorine's positional isomerism. | simsonpharma.com |
Molecular Mechanisms of Action and Target Engagement of 4 Chloro Dasatinib
Kinase Inhibition Profile and Specificity
Dasatinib (B193332) is recognized as a multi-targeted kinase inhibitor, demonstrating high potency against a spectrum of kinases. aacrjournals.orgnih.gov Its broad activity profile is a key characteristic of its therapeutic action. nih.gov Unlike first-generation inhibitors such as imatinib (B729), which primarily target the inactive conformation of the ABL kinase, dasatinib effectively binds to multiple conformations of the ABL kinase domain. drugbank.combloodresearch.or.kr This broader binding capability contributes to its increased potency and its effectiveness against many imatinib-resistant mutations. bloodresearch.or.krchemicalbook.com
Initial development efforts for dasatinib were aimed at creating potent inhibitors of the Src family kinases (SFKs). nih.gov However, subsequent screening revealed its significant potency against BCR-ABL and other kinases, leading to its development as a treatment for chronic myeloid leukemia (CML). nih.gov Chemical proteomics studies have highlighted the extensive target profile of dasatinib, which includes over 30 tyrosine and serine/threonine kinases. ashpublications.org This promiscuous nature is central to its mechanism of action. nih.gov
Inhibition of BCR-ABL Kinase Activity
The hallmark of certain leukemias, such as CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), is the constitutively active BCR-ABL tyrosine kinase. ashpublications.orgwikipedia.org Dasatinib is a highly potent inhibitor of BCR-ABL kinase activity. researchgate.nettocris.com In vitro studies have shown that dasatinib is approximately 325 times more potent than imatinib at inhibiting the unmutated BCR-ABL kinase. chemicalbook.comfrontiersin.org
Dasatinib's high affinity allows it to bind to both the active and inactive conformations of the ABL kinase domain, which is a distinct advantage over imatinib that primarily binds the inactive form. drugbank.combloodresearch.or.krchemicalbook.com This flexible binding mode means dasatinib does not rely on interactions with some of the residues that are mutated in imatinib-resistant cases, allowing it to overcome resistance from most BCR-ABL kinase domain mutations, with the notable exception of the T315I mutation. nih.govchemicalbook.comwikipedia.org The inhibition of BCR-ABL by dasatinib blocks downstream signaling pathways that promote the proliferation and survival of leukemic cells. researchgate.netchemicalbook.com
Table 1: Comparative IC50 Values for ABL Kinase Inhibition
| Compound | Target | IC50 Value | Source |
|---|---|---|---|
| Dasatinib | c-ABL | 9 nM | ashpublications.org |
| c-Dasatinib (analogue) | c-ABL | 8 nM | ashpublications.org |
| Imatinib | c-ABL | 0.4 µM | ashpublications.org |
| c-Imatinib (analogue) | c-ABL | 28 µM | ashpublications.org |
Modulation of SRC Family Kinase Activity (SRC, LCK, YES, FYN)
Dasatinib was initially developed as a dual Src/Abl kinase inhibitor. researchgate.netnih.gov It potently inhibits members of the SRC family of kinases (SFKs), which include SRC, LCK, YES, and FYN. drugbank.comhemonc.org SFKs are non-receptor tyrosine kinases that play critical roles in various cellular processes, including cell growth, adhesion, and migration. aacrjournals.org Elevated SFK activity is observed in numerous cancers and is associated with metastasis. aacrjournals.orgaacrjournals.org
In prostate cancer cells, dasatinib has been shown to block the kinase activities of Lyn and Src at low nanomolar concentrations, which in turn inhibits downstream signaling through focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS). aacrjournals.org This inhibition leads to a suppression of cell adhesion, migration, and invasion. aacrjournals.org Similarly, in vitro kinase assays have demonstrated that dasatinib directly suppresses the activities of Lyn and Fyn in a dose-dependent manner in mast cells. biomolther.org The inhibition of these SFKs is a key component of dasatinib's broader anti-cancer activity. aacrjournals.org
Effects on Other Receptor and Non-Receptor Tyrosine Kinases (e.g., c-KIT, EPHA2, PDGFRβ, DDR1)
Beyond BCR-ABL and SFKs, the inhibitory activity of dasatinib extends to a range of other receptor and non-receptor tyrosine kinases. At nanomolar concentrations, it effectively inhibits c-KIT, Ephrin receptor A2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ). drugbank.comchemicalbook.comhemonc.org Dasatinib's targets also include the discoidin domain receptor 1 (DDR1), c-FMS, and TEC family kinases. aacrjournals.orgnih.govbloodresearch.or.kr
Table 2: Spectrum of Kinases Inhibited by Dasatinib
| Kinase Family | Specific Kinases Inhibited | Source |
|---|---|---|
| ABL | BCR-ABL, c-ABL | researchgate.netdrugbank.comchemicalbook.com |
| SRC Family (SFK) | SRC, LCK, YES, FYN, LYN, HCK, FGR, BLK, YRK | aacrjournals.orgdrugbank.combloodresearch.or.kr |
| Receptor Tyrosine Kinases | c-KIT, EPHA2, PDGFRβ, DDR1, c-FMS, Ephrin Receptors | aacrjournals.orgdrugbank.combloodresearch.or.kr |
| TEC Family | TEC, BTK | nih.govbloodresearch.or.kr |
Investigation of Novel Molecular Targets
Recent research has focused on identifying previously unknown molecular targets of dasatinib to better understand its full range of biological activities and potential for new therapeutic applications.
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to identify the targets of small molecule inhibitors within a complex proteome. nih.govresearchgate.netrsc.org ABPP studies using ATP probes have been employed to profile the kinase targets of dasatinib in various cancer cell lines. nih.gov
In a study on gastric cancer (GC) cells, ABPP identified 29 potential kinase targets in dasatinib-sensitive cell lines and 18 in resistant lines. nih.gov This differential target profile suggested that dasatinib's efficacy was not solely dependent on SRC activity and pointed towards the existence of other critical targets. nih.gov Network analysis of these targets indicated that dasatinib might affect cellular energy homeostasis in sensitive cells. nih.govnih.gov Further screening of the identified targets suggested that p90RSK could be a novel target important for the viability and motility of GC cells. nih.govnih.gov
Beyond canonical kinase targets, innovative techniques are uncovering novel protein interactions for dasatinib. A proximity-tagging system named POST-IT (Pup-On-target for Small molecule Target Identification Technology) was used to identify dasatinib binders in living cells. elifesciences.orgelifesciences.orgnih.gov
This approach successfully identified numerous known dasatinib targets, including FYN, ABL1, ABL2, LYN, and SRC. elifesciences.orgbiorxiv.org Significantly, this method also identified selenophosphate synthetase 2 (SEPHS2) as a novel, non-canonical protein target for dasatinib. elifesciences.orgnih.govbiorxiv.org SEPHS2 is an enzyme involved in selenoprotein synthesis and possesses ATP-binding and kinase-like activities. biorxiv.org The direct binding of dasatinib to SEPHS2 was validated using microscale thermophoresis, which determined a dissociation constant (Kd) of 9.1 ± 0.8 µM. elifesciences.orgbiorxiv.org Molecular docking studies further supported this interaction, suggesting a favorable binding mode within the active site of SEPHS2. elifesciences.orgelifesciences.org This discovery opens new avenues for understanding the broader mechanistic actions of dasatinib. elifesciences.org
Detailed Binding Kinetics and Conformational Selectivity
The binding kinetics and conformational selectivity of 4-Chloro Dasatinib and its parent compound, dasatinib, are crucial for understanding their mechanism of action as kinase inhibitors. Dasatinib is known to bind to the active conformation of the ABL kinase domain, a characteristic that distinguishes it from other inhibitors like imatinib which favor the inactive state. drugbank.comresearchgate.netnih.gov
Interaction with Active and Inactive Conformations of ABL Kinase
Dasatinib exhibits a notable ability to bind to both the active and inactive conformations of the ABL kinase domain. drugbank.comeuropa.eu This dual-binding capability is a key factor in its potency and its effectiveness against imatinib-resistant mutations. drugbank.com X-ray crystallography studies have revealed that dasatinib binds to the ATP-binding site of the ABL kinase in its active, or "open," conformation. europa.eu In this state, the activation loop is in an extended conformation, poised for substrate binding and catalysis. researchgate.netnih.gov This contrasts with Type II inhibitors like imatinib, which bind to and stabilize an inactive, "closed" conformation of the kinase. researchgate.nethaematologica.org
While dasatinib primarily binds to the active (DFG-in) conformation, modeling studies suggest it can also accommodate the inactive (DFG-out) conformation. nih.govhmdb.cafda.gov This flexibility in binding is attributed to its smaller size and fewer interaction points compared to imatinib, allowing it to fit into the ATP pocket without requiring the kinase to be in a specific inactive state. nih.gov This adaptability is a significant reason for its efficacy against a broad range of ABL kinase mutations that confer resistance to imatinib. drugbank.comnih.gov
Analysis of Specific Residues Involved in Binding
The interaction between dasatinib and the ABL kinase domain involves several key amino acid residues. The aminothiazole group of dasatinib occupies the adenine-binding pocket of the ATP-binding site. nih.govresearchgate.net A critical hydrogen bond is formed between dasatinib and the side chain of the "gatekeeper" residue, Threonine 315 (T315). researchgate.net The 2-chloro-6-methyl phenyl ring of the molecule extends into a hydrophobic pocket near T315. researchgate.net
The importance of the T315 residue is highlighted by the fact that the T315I mutation, where threonine is replaced by isoleucine, confers resistance to dasatinib. researchgate.netjci.org This mutation creates steric hindrance that prevents the drug from binding effectively. jci.org Other mutations, such as V299L and F317L, which are also located at or near drug contact points, have been identified in patients who have developed resistance to dasatinib. jci.org
Characterization of Conformation-Selective Analogues
To further explore the significance of conformational selectivity, researchers have designed and synthesized analogues of dasatinib that are engineered to specifically target different kinase conformations. nih.gov This series includes Type II inhibitors that bind the inactive DFG-out conformation and others that target the αC-helix out inactive conformation. nih.govnih.govosti.gov
Crystallographic analysis of these analogues bound to c-Src, a kinase closely related to ABL, confirmed that they induce the intended inactive conformations. nih.gov For instance, the DFG-out analogues position a trifluoromethyl benzamide (B126) group into the DFG pocket, forcing the kinase into the inactive DFG-out state. nih.gov Interestingly, these conformation-selective analogues have been shown to have significantly longer residence times (slower off-rates) compared to the active-conformation-binding parent compound, dasatinib. nih.gov
Biochemical assays with these analogues have provided valuable insights. For example, contrary to a common belief about Type II inhibitors, most of the dasatinib DFG-out analogues did not show a preference for binding to the non-phosphorylated form of c-Abl over the phosphorylated, active form. nih.gov This finding challenges the generalization that all Type II inhibitors inherently prefer the inactive state of the kinase. nih.gov
Downstream Signaling Pathway Modulation
The inhibition of ABL kinase and other targets by this compound and its parent compound, dasatinib, leads to the modulation of several downstream signaling pathways that are critical for cell proliferation, survival, and differentiation.
Impact on STAT5 Signaling
Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream target of the BCR-ABL oncoprotein. nih.govaacrjournals.org Dasatinib has been shown to effectively block STAT5 signaling. nih.govaacrjournals.orgnih.gov This is evidenced by a decrease in the levels of phosphorylated STAT5 (p-STAT5) and a reduction in STAT5 DNA-binding activity in chronic myeloid leukemia (CML) cells treated with dasatinib. nih.govaacrjournals.org
The inhibition of STAT5 signaling by dasatinib leads to the downregulation of STAT5 target genes, including the anti-apoptotic proteins Bcl-xL and Mcl-1, as well as the cell cycle regulator cyclin D1. nih.gov This blockade of the STAT5 pathway is a significant contributor to the induction of apoptosis and inhibition of cell proliferation observed in CML cells following dasatinib treatment. nih.gov Interestingly, it has been observed that higher cell density can lead to increased STAT5 activation and confer resistance to dasatinib, highlighting the dynamic nature of this signaling pathway. nih.gov In some patient cohorts, those on dasatinib showed significantly reduced pSTAT5 levels compared to healthy controls or patients on other tyrosine kinase inhibitors. nih.gov
Effects on ERK1/2 and p70S6k Pathways
The Extracellular signal-regulated kinase 1/2 (ERK1/2) and the p70 ribosomal S6 kinase (p70S6k) are components of pathways that are also often dysregulated in cancer. Dasatinib has demonstrated inhibitory effects on these pathways in certain cellular contexts. nih.gov
In stem cell factor (SCF)-stimulated myeloid leukemia cells, dasatinib treatment led to a significant reduction in the phosphorylation of ERK1/2 and p70S6k. nih.gov This suggests that dasatinib can interfere with the signaling cascades that lead to the activation of these kinases. However, the effect of dasatinib on the ERK1/2 pathway can be cell-type specific. For instance, in some melanoma cell lines, dasatinib has been shown to inhibit the nuclear translocation of activated ERK1/2, which is associated with a reduction in cell proliferation. spandidos-publications.com In other contexts, such as in glioma cells, dasatinib has been observed to decrease the phosphorylation of AKT and the ribosomal protein S6 (rpS6), a downstream indicator of p70S6K activation. aacrjournals.org
The table below summarizes the effects of dasatinib on key signaling molecules in different cell line models.
| Cell Line Model | Signaling Molecule | Effect of Dasatinib | Reference |
| Mo7e (human myeloid leukemia) | p-ERK1/2 | Significant reduction in SCF-stimulated cells | nih.gov |
| Mo7e (human myeloid leukemia) | p-p70S6k | Significant reduction in SCF-stimulated cells | nih.gov |
| K562 (human CML) | p-STAT5 | Decreased levels | nih.govaacrjournals.org |
| K562 (human CML) | STAT5 DNA-binding | Inhibited | nih.govaacrjournals.org |
| Mel-p (primary melanoma) | Nuclear ERK1/2 | Inhibition of translocation | spandidos-publications.com |
| U251 (glioma) | p-AKT | Decreased phosphorylation | aacrjournals.org |
| U251 (glioma) | p-rpS6 | Decreased phosphorylation | aacrjournals.org |
Modulation of NF-κB Activation
Dasatinib has been shown to modulate the activation of Nuclear Factor kappa B (NF-κB), a critical transcription factor involved in various cellular processes, including immune responses, inflammation, and cell survival. Research indicates that dasatinib can inhibit NF-κB DNA binding. nih.gov In one study, nearly complete inhibition of NF-κB DNA binding was observed at a concentration of 100 nM of dasatinib. nih.gov
The inhibitory effects of dasatinib on NF-κB signaling have been observed in the context of T-cell activation. researchgate.net Specifically, treatment with dasatinib has been associated with the inhibition of signaling events through Src and nuclear factor kappaB in CD4+CD25+ regulatory T cells (Tregs). researchgate.net Furthermore, studies on large granular lymphocyte (LGL) expansions in chronic myelogenous leukemia (CML) patients treated with tyrosine kinase inhibitors have pointed to the involvement of NF-κB activation. nih.gov
Alterations in FAK/p130CAS Signaling
Dasatinib significantly impacts the Focal Adhesion Kinase (FAK) and p130 Crk-associated substrate (p130CAS) signaling pathway, which is crucial for cell adhesion, migration, and invasion. nih.govaacrjournals.org
Dasatinib has been demonstrated to inhibit the phosphorylation of p130CAS, a key docking protein in tyrosine-kinase-based signaling related to cell adhesion. nih.govnih.gov This inhibition of p130CAS phosphorylation disrupts the maturation of focal complexes into stable focal adhesions, consequently reducing cell migration and invasion. nih.gov In human prostate cancer cells, dasatinib was found to block the kinase activities of SFKs, leading to the inhibition of downstream FAK and p130CAS signaling at low nanomolar concentrations. aacrjournals.org
The effect of dasatinib on FAK phosphorylation can be context-dependent. In some cell types, such as a RET/PTC1-expressing cell line, dasatinib treatment leads to a drastic change in FAK phosphorylation, with only the autophosphorylation site (Y397) remaining phosphorylated after Src inhibition. nih.gov However, in other contexts, like endothelial cells, the ability of dasatinib to modulate the cytoskeleton appears to be independent of significant changes in FAK phosphorylation. nih.gov Instead, the inhibition of tyrosine phosphorylation of other cytoskeletal components like p130CAS, paxillin, and vinculin by dasatinib is more prominent. nih.govresearchgate.net
The reduction in the phosphorylation of FAK and p130CAS by dasatinib has been linked to a decrease in the activity of matrix metalloproteinase-9 (MMP-9), which in turn results in decreased cell invasion. aacrjournals.org
Table 1: Effect of Dasatinib on FAK/p130CAS Signaling Components
| Component | Effect of Dasatinib | Cell Type/Context | Reference |
|---|---|---|---|
| p130CAS Phosphorylation | Markedly decreased | Endothelial cells, Prostate cancer cells | aacrjournals.orgnih.gov |
| FAK Phosphorylation | Drastically changed (inhibition of Src-dependent sites) | TPC-1 cells (RET/PTC1-expressing) | nih.gov |
| FAK Phosphorylation | Not significantly affected | Endothelial cells | nih.gov |
| Paxillin Phosphorylation | Markedly decreased | Endothelial cells | nih.gov |
| Vinculin Phosphorylation | Markedly decreased | Endothelial cells | nih.gov |
Crosstalk with Other Biological Pathways (e.g., T-cell Receptor Signaling)
Dasatinib's mechanism of action involves significant crosstalk with various biological pathways, most notably T-cell receptor (TCR) signaling. As a multi-kinase inhibitor, dasatinib targets LCK, a member of the Src family kinases that is pivotal for initiating TCR signaling. researchgate.nethaematologica.orgnih.gov This inhibition of LCK leads to a reduction in T-cell proliferation and the production of associated cytokines. researchgate.net
Studies have shown that dasatinib inhibits both TCR and STAT5 signaling pathways. haematologica.orgnih.gov This dual inhibition contributes to a reduction in the expression of T-effector pro-inflammatory cytokines. haematologica.orgnih.gov Interestingly, dasatinib can also lead to a selective depletion of regulatory T cells (Tregs), particularly in patients with an expansion of effector CD8+ T cells. haematologica.orgnih.gov This effect is linked to a greater and preferential inhibition of TCR intracellular signaling within the Treg population. haematologica.orgnih.gov
Furthermore, dasatinib's interaction with the TCR pathway can prevent T-cell exhaustion mediated by TIM-3, suggesting that chronic inhibition of Src kinases by dasatinib may help preserve anti-tumor immunity. haematologica.orgnih.gov
Beyond the TCR pathway, dasatinib has been shown to inhibit signaling induced by the chemokine CXCL12 through its receptor CXCR4, which is highly expressed on chronic lymphocytic leukaemia (CLL) cells. nih.govplos.org This inhibition is demonstrated by the reduction of Akt and ERK phosphorylation following CXCL12 stimulation. nih.govplos.org By disrupting CXCR4 signaling, dasatinib can impair the migration of CLL cells towards CXCL12, potentially redistributing them from protective tissue niches into the peripheral blood. nih.govplos.org
Pre Clinical Biological Activity and Efficacy in Model Systems
In Vitro Studies in Cell Lines
In vitro research has been crucial in elucidating the mechanisms through which 4-Chloro Dasatinib (B193332) exerts its effects at a cellular level.
4-Chloro Dasatinib has demonstrated significant antiproliferative activity across a range of cancer cell lines. In Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive (Ph+) Acute Lymphoblastic Leukemia (ALL) cell lines, the compound shows potent cytotoxic inhibition, effectively killing the cancer cells. acs.orgfda.gov This is in contrast to its effect on many solid tumor cell lines, where it tends to be cytostatic, meaning it inhibits cell proliferation without causing widespread cell death. acs.org
For instance, in the K562 CML cell line, this compound exhibits a sub-nanomolar IC₅₀, indicating high potency. acs.org The compound is also effective against most BCR-ABL mutants that are resistant to imatinib (B729). acs.org In lung cancer cell lines, particularly those with EGFR mutations, this compound reduces cell viability. aacrjournals.org Studies on prostate cancer cells have shown that it inhibits proliferation at low nanomolar concentrations. aacrjournals.orgnih.gov Similarly, in some colorectal and thyroid cancer cell lines, the compound has been shown to inhibit proliferation. nih.govmedchemexpress.com However, in melanoma cell lines, it has been observed to block migration and invasion without significantly affecting proliferation and survival. nih.gov
A key mechanism of action for this compound is the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. In CML cells, even a brief exposure to the compound is sufficient to commit the cells to apoptosis. acs.org This apoptotic induction is associated with the downregulation of survival proteins like Bcl-x and Mcl-1. aacrjournals.org
In lung cancer cells with EGFR mutations, this compound induces apoptosis by down-regulating activated Akt and STAT3 survival proteins. aacrjournals.org For lung cancer cells with wild-type EGFR, the compound primarily induces a G1 phase cell cycle arrest. aacrjournals.org This G1 arrest is characterized by a decrease in cyclins D1 and D3 and an increase in the cell cycle inhibitor p27. aacrjournals.orgnih.gov Similar cell cycle arrest at the G1-S transition has been observed in head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC) cell lines. aacrjournals.org In ovarian cancer cells, this compound has been shown to induce apoptosis. nih.gov
This compound has demonstrated consistent and potent effects on cell adhesion, migration, and invasion, which are critical processes in cancer metastasis. nih.gov In prostate cancer cells, the compound inhibits cell adhesion to fibronectin, a key component of the extracellular matrix, at low nanomolar concentrations. aacrjournals.org This effect is linked to the inhibition of downstream signaling molecules like focal adhesion kinase (FAK) and p130CAS. aacrjournals.org
Similarly, in melanoma cells, this compound blocks migration and invasion, a finding consistent with the inhibition of the SFK/FAK/p130CAS signaling pathway. nih.gov The compound also down-regulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in breaking down the extracellular matrix, further impeding invasion. nih.gov In HNSCC and NSCLC cell lines, inhibition of migration and invasion by this compound was observed across all tested lines, regardless of the compound's effect on proliferation. aacrjournals.org This suggests a primary role for Src kinases in the metastatic processes of these cancers. aacrjournals.org
The effects of this compound are not limited to cancerous cells. Studies on normal human dermal fibroblasts have shown that the compound can suppress their growth and induce a G1 phase cell cycle arrest. haematologica.org In human bronchial epithelial cells, it exhibited low toxicity at the concentrations tested. nih.gov
Furthermore, this compound has been shown to inhibit certain functions of various normal hematopoietic cells, including T lymphocytes, natural killer cells, basophils, and platelets. nih.gov For example, it can block integrin- and Fc-receptor–mediated functions in mature human neutrophils. nih.gov This broad range of activity highlights the compound's potent and multi-targeted nature.
In Vivo Efficacy in Animal Models
The promising results from in vitro studies have been further investigated in animal models to assess the compound's efficacy in a more complex biological system.
In xenograft models, where human cancer cells are implanted into immunodeficient mice, this compound has shown significant antitumor activity. In a CML xenograft model using K562 cells, the compound led to partial and even complete tumor regression. acs.orgmedchemexpress.comeuropa.eu This cytotoxic effect in the CML model is consistent with the in vitro findings. acs.org
For solid tumors, the effect is often tumor growth inhibition rather than regression. In a patient-derived xenograft (PDX) model of lung cancer, this compound significantly inhibited tumor growth. nih.govfrontiersin.org This was associated with a decrease in markers of proliferation (Ki67) and the compound's target pathways. nih.govfrontiersin.org In an orthotopic mouse model of glioblastoma, the compound also attenuated tumor growth. nih.gov Similarly, in ovarian cancer xenografts, treatment with this compound resulted in tumor growth inhibition. nih.gov In a colorectal cancer model, it also demonstrated the ability to inhibit tumor growth. acs.org
Assessment of Anti-metastatic Effects in Animal Models
The compound, referred to as dasatinib in the cited research, has demonstrated notable anti-metastatic properties in various preclinical animal models. These studies highlight its potential to inhibit the spread of cancer cells from the primary tumor to distant organs.
In an orthotopic nude mouse model of prostate cancer, administration of dasatinib significantly reduced the incidence of lymph node metastases. nih.gov This is a crucial finding, as lymph node involvement in prostate cancer is linked to a poorer prognosis and a higher risk of recurrence. nih.gov Similarly, in an orthotopic nude mouse model of pancreatic cancer, dasatinib treatment markedly decreased the development of metastases, with only 14% of treated mice showing metastatic spread compared to 60% of the control group. nih.gov
The anti-metastatic effects of dasatinib are not limited to prostate and pancreatic cancers. In a study using an orthotopic model of papillary thyroid cancer, both adjuvant and post-treatment strategies with dasatinib resulted in a significant inhibition of metastasis. aacrjournals.org Furthermore, research on breast cancer has shown that dasatinib can have synergistic anti-tumor effects when combined with other therapies, such as a dendritic cell vaccine, in a mouse model of metastatic breast cancer. acs.org
While the primary effect of dasatinib in solid tumors in animal models is often cytostatic, inhibiting tumor growth rather than causing regression, its consistent impact on cell migration and invasion in vitro supports the observed anti-metastatic effects in vivo. nih.govacs.org For instance, in glioblastoma cell lines, dasatinib consistently inhibited cell migration even in cells where it did not inhibit growth, underscoring the compound's specific role in targeting metastatic processes. nih.gov
The following table summarizes the key findings from animal models assessing the anti-metastatic effects of this compound.
| Cancer Type | Animal Model | Key Findings on Metastasis | Citation |
| Prostate Cancer | Orthotopic nude mouse model | Significantly reduced incidence of lymph node metastases. nih.govnih.gov | nih.govnih.gov |
| Pancreatic Cancer | Orthotopic nude mouse model | Metastasis observed in 14% of treated mice versus 60% in control mice. nih.gov | nih.gov |
| Thyroid Cancer | Orthotopic and experimental metastasis models | Significantly inhibited metastasis in both adjuvant and post-treatment settings. aacrjournals.org | aacrjournals.org |
| Glioblastoma | Orthotopic mouse model | Attenuated tumor growth and inhibited cell migration, suggesting a role in preventing metastasis. nih.gov | nih.gov |
Specific Organ System Responses in Animal Models (e.g., Bone Resorption)
The compound has shown significant effects on bone metabolism in animal models, primarily through the inhibition of osteoclast activity, which is crucial in the process of bone resorption. nih.gov Osteoclasts are cells responsible for breaking down bone tissue, and their overactivity is a key factor in the development of bone metastases and other bone-related pathologies. capes.gov.br
In a rat model of physiologic bone turnover, administration of dasatinib led to an increase in trabecular bone volume and thickness, comparable to the effects of zoledronic acid, a known inhibitor of bone resorption. nih.gov This increase in bone volume was associated with a decrease in the number and surface of osteoclasts, as well as reduced serum levels of C-terminal collagen crosslinks (CTX-1), a marker of osteoclast activity. nih.gov Notably, markers of bone formation were not significantly altered, suggesting that the primary effect of dasatinib in this model is the dysregulation of bone remodeling through the inhibition of osteoclasts. nih.govbioscientifica.com
Further studies have elucidated the mechanisms behind these effects. Dasatinib has been shown to potently inhibit osteoclast proliferation in bone marrow cell cultures and to suppress serum calcium levels in a dose-dependent manner in a rat model of bone resorption. nih.gov The inhibitory effect on osteoclasts is partly attributed to its action on c-Fms, the receptor for macrophage colony-stimulating factor (M-CSF), which is essential for osteoclast formation. nih.gov In vitro experiments using mouse primary bone marrow-derived monocytes confirmed that dasatinib inhibits RANKL-induced osteoclast differentiation. nih.gov
The compound's ability to inhibit osteoclast activity is particularly relevant in the context of bone metastases. In models of prostate cancer, which frequently metastasizes to the bone, dasatinib has been shown to inhibit not only the cancer cells themselves but also their ability to induce the formation of osteoclasts. nih.gov This dual action on both the "seed" (cancer cells) and the "soil" (the bone microenvironment) highlights its potential as a therapeutic agent for bone metastases. nih.gov
The table below details the specific effects of the compound on bone resorption in animal models.
| Animal Model | Key Findings on Bone Resorption | Mechanism of Action | Citation |
| Sprague-Dawley Rats (physiologic bone turnover) | Increased trabecular bone volume and thickness; decreased osteoclast numbers and surface; decreased serum CTX-1 levels. nih.gov | Inhibition of osteoclast activity without significantly affecting bone formation. nih.gov | nih.gov |
| Rat model of bone resorption | Dose-dependent suppression of serum calcium levels. nih.gov | Potent inhibition of osteoclast proliferation. nih.gov | nih.gov |
| Murine orthotopic bone tumor models (prostate cancer) | Increased bone mineral density and decreased serum calcium. nih.gov | Inhibition of osteoclast proliferation and calcium release. nih.gov | nih.gov |
| In vitro mouse bone marrow monocytes | Inhibited RANKL-induced osteoclast differentiation. nih.gov | Inhibition of Src family kinases necessary for osteoclast function. nih.gov | nih.gov |
Resistance Mechanisms and Strategies to Overcome Them in Pre Clinical Settings
Molecular and Cellular Mechanisms of Acquired Resistance
Acquired resistance to 4-Chloro Dasatinib (B193332), a potent tyrosine kinase inhibitor, presents a significant challenge in cancer therapy. This resistance can manifest through various molecular and cellular adaptations within the cancer cells and their surrounding microenvironment. Understanding these mechanisms is crucial for developing strategies to circumvent resistance and improve therapeutic outcomes.
Point mutations within the ABL kinase domain are a primary mechanism of resistance to tyrosine kinase inhibitors, including dasatinib. nih.govuh.edu While dasatinib is effective against many imatinib-resistant mutations, certain mutations can confer resistance to dasatinib itself. dovepress.comresearchgate.net The T315I mutation, often referred to as the "gatekeeper" mutation, is a well-established cause of resistance to both imatinib (B729) and dasatinib due to steric hindrance that prevents drug binding. researchgate.netjci.orgashpublications.org
In addition to T315I, other mutations have been identified that are associated with dasatinib resistance. These include V299L, T315A, and various mutations at the F317 position (F317L/V/I/C). dovepress.comashpublications.org These mutations often emerge during sequential therapy, where a patient who has developed resistance to imatinib is subsequently treated with dasatinib. dovepress.com For instance, the V299L mutation is rarely seen in imatinib-resistant cases but is one of the more frequent mutations to arise with clinical resistance to dasatinib. ashpublications.org The F317L mutation has also been shown to confer insensitivity to dasatinib. ashpublications.org
Interestingly, some mutations that are less sensitive to nilotinib, another second-generation tyrosine kinase inhibitor, such as E255K and Q252H, have been identified in in-vitro dasatinib resistance screens, although they are not considered contact residues for dasatinib. ashpublications.org This suggests that the mechanisms of resistance can be complex and may not always involve direct interference with drug binding.
| Mutation | Effect on Dasatinib Binding | Reference |
|---|---|---|
| T315I | Steric hindrance preventing drug binding | researchgate.netjci.orgashpublications.org |
| V299L | Associated with clinical resistance to dasatinib | dovepress.comashpublications.org |
| T315A | Associated with dasatinib resistance | dovepress.com |
| F317L/V/I/C | Associated with dasatinib resistance | dovepress.comashpublications.org |
Amplification of the BCR-ABL gene, leading to overexpression of the Bcr-Abl protein, is a known mechanism of resistance to imatinib. nih.govuh.edudovepress.com This mechanism allows cancer cells to overcome the inhibitory effects of the drug by producing a higher amount of the target protein. While this is a well-documented phenomenon in the context of imatinib resistance, evidence for BCR-ABL gene amplification as a mechanism of resistance to dasatinib in clinical settings has been less clear. nih.gov Some preclinical studies and observations in imatinib-resistant cases suggest that gene amplification can contribute to resistance. nih.govdovepress.com However, to date, there is limited evidence to suggest that BCR-ABL genomic amplification is a common mechanism of acquired resistance in patients who lose their response to dasatinib. nih.gov Further research is needed to fully understand the role of BCR-ABL gene amplification in the context of dasatinib resistance.
Upregulation of anti-apoptotic oncogenes, such as B-cell lymphoma 6 (BCL6), has been identified as a novel mechanism of resistance to tyrosine kinase inhibitors. nih.govnih.gov In the context of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML), BCL6 expression has been shown to be upregulated following treatment with tyrosine kinase inhibitors. frontiersin.org This upregulation is considered a defense mechanism that enables leukemia cells to survive therapy. nih.govfrontiersin.org
Specifically, BCL6 can contribute to an anti-apoptotic phenotype by repressing the expression of target genes involved in the cell cycle and DNA damage response, such as p53. frontiersin.org In Ph+ ALL, increased BCL6 expression has been linked to the repression of CDKN1A, CDKN1B, and TP53. frontiersin.org Studies have shown that BCL6 is highly expressed in CML patients who are resistant to treatment. nih.gov The combination of a BCL6 inhibitor with imatinib has been shown to prevent TKI resistance and enhance the anti-leukemic effects in both Ph+ ALL and CML models. frontiersin.org This suggests that targeting BCL6 could be a promising strategy to overcome resistance to dasatinib and other TKIs.
| Cell Type | Effect of BCL6 Upregulation | Reference |
|---|---|---|
| Ph+ ALL | Repression of CDKN1A, CDKN1B, and TP53 | frontiersin.org |
| CML | Contributes to anti-apoptotic phenotype by repressing p53 | frontiersin.org |
| Resistant CML patients | High expression of BCL6 | nih.gov |
The activation of alternative signaling pathways is another key mechanism by which cancer cells can develop resistance to targeted therapies like dasatinib. nih.gov The WNT signaling pathway has been identified as a significant contributor to acquired dasatinib resistance in pre-BCR+ acute lymphoblastic leukemia (ALL). nih.gov
In dasatinib-resistant cells, gene ontology analysis has revealed the enrichment of the WNT, MAPK, and MTOR signaling pathways. nih.gov Specifically, the expression of several members of the WNT signaling pathway was found to be increased in dasatinib-resistant cells. nih.gov The overexpression of β-catenin, a key component of the WNT pathway, in dasatinib-sensitive cells led to a significant increase in resistance to the drug. nih.gov This suggests that the activation of the WNT pathway can provide a bypass mechanism for cancer cells to survive the inhibition of their primary oncogenic driver.
The interaction between CREB-binding protein (CBP) and β-catenin is crucial for gene regulation within the WNT pathway. nih.gov The synergistic effect observed when combining dasatinib with a CBP-β-catenin inhibitor highlights the role of this pathway in modulating dasatinib sensitivity. nih.gov The activation of the WNT pathway appears to be a common resistance mechanism to various anti-cancer therapies, not limited to dasatinib. nih.gov
The bone marrow stromal microenvironment plays a critical role in mediating chemoresistance in various hematological malignancies. nih.govresearchgate.net This microenvironment can protect leukemia cells from the effects of tyrosine kinase inhibitors like dasatinib, contributing to the persistence of minimal residual disease. nih.govashpublications.org
In the context of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), the stromal microenvironment can allow for the emergence of dasatinib-resistant leukemia cells even in the absence of BCR-ABL kinase domain mutations. researchgate.netashpublications.org This non-tumor-cell-autonomous resistance is mediated, at least in part, by the supportive effects of local cytokines within the hematopoietic microenvironment. ashpublications.org
Studies have shown that while dasatinib can effectively eradicate Bcr/Abl-positive ALL cells in suspension, the presence of a stromal layer allows for the survival and subsequent proliferation of drug-resistant cells. researchgate.net Interestingly, these resistant cells, when removed from the supportive stromal co-culture, may regain sensitivity to the drug. researchgate.net This highlights the dynamic and reversible nature of stromal-mediated resistance.
Furthermore, the interaction between leukemia cells and the stromal microenvironment can involve signaling pathways such as the CXCR4/CXCL12 axis. plos.org Signaling through the CXCR4 receptor can reduce drug-induced apoptosis and facilitate the migration and retention of leukemia cells within the protective niches of the bone marrow and lymph nodes. plos.org Dasatinib has been shown to inhibit CXCR4 signaling and impair the migration of chronic lymphocytic leukemia (CLL) cells towards CXCL12, suggesting that part of its therapeutic effect may be due to the disruption of this protective interaction. plos.org
The expression and activity of membrane drug transporters, particularly those belonging to the ATP-binding cassette (ABC) transporter family, can significantly influence the intracellular concentration of dasatinib and thereby contribute to resistance. mdpi.compensoft.net These transporters can actively pump drugs out of the cell, a process known as efflux, reducing the drug's ability to reach its target.
Dasatinib has been identified as a substrate for the efflux transporters P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRG2/ABCG2). pensoft.netsemanticscholar.orgfrontiersin.orgaacrjournals.org Overexpression of ABCB1 or ABCG2 in cancer cell lines has been shown to reduce the intracellular accumulation of dasatinib, leading to increased resistance. mdpi.compensoft.netfrontiersin.org This resistance can be reversed by the use of specific inhibitors of these transporters. mdpi.com The expression levels of these transporters are crucial, as even low levels of expression can contribute to a significant, albeit lower, level of resistance. pensoft.net
In contrast to its efflux, the cellular uptake of dasatinib appears to be a largely passive process and is not dependent on the human organic cation transporter 1 (hOCT1), which is a key transporter for imatinib uptake. mdpi.comsemanticscholar.orgfrontiersin.org This lack of dependence on an active uptake transporter means that downregulation of hOCT1, a mechanism of imatinib resistance, is not a factor in dasatinib resistance.
| Transporter | Function | Role in Dasatinib Resistance | Reference |
|---|---|---|---|
| P-glycoprotein (ABCB1) | Efflux | Overexpression leads to reduced intracellular dasatinib and increased resistance. | mdpi.compensoft.netsemanticscholar.orgfrontiersin.orgaacrjournals.org |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | Efflux | Overexpression leads to reduced intracellular dasatinib and increased resistance. | mdpi.compensoft.netsemanticscholar.orgfrontiersin.orgaacrjournals.org |
| Human Organic Cation Transporter 1 (hOCT1) | Uptake | Dasatinib uptake is not dependent on hOCT1. | mdpi.comsemanticscholar.orgfrontiersin.org |
Pre-clinical Strategies to Counteract Resistance
To address the challenge of resistance, researchers are exploring several avenues in pre-clinical models. These strategies primarily involve the evaluation of combination therapies, the chemical modification of existing drugs to create more potent derivatives, and the study of how the cellular environment influences drug efficacy.
A key pre-clinical strategy to combat resistance is the use of combination therapies, which target multiple oncogenic pathways simultaneously. This approach can enhance therapeutic effects and potentially prevent or delay the development of resistance. Studies have shown that dasatinib can act synergistically with both cytotoxic agents and other molecularly targeted drugs in various cancer cell lines. nih.govnih.gov For example, in breast cancer cell lines, combining dasatinib with HER2-targeting drugs like lapatinib (B449) resulted in significant combinatorial effects on growth inhibition. uio.no In other models, combining dasatinib with agents like combretastatin (B1194345) A-4 or inhibitors of the Janus-activated kinase pathway has demonstrated synergistic inhibition of proliferation and increased apoptosis. nih.govspandidos-publications.com
The rationale for these combinations is that by inhibiting parallel survival pathways, the cancer cells have fewer escape routes, making them more susceptible to treatment. While extensive pre-clinical data exists for dasatinib in combination regimens, specific studies evaluating "4-Chloro Dasatinib" in combination with other targeted agents in cell lines are not widely available in published literature. However, the successful combination strategies documented for dasatinib provide a strong foundation for exploring similar approaches with its derivatives.
The chemical synthesis of novel drug analogues is a cornerstone of efforts to overcome resistance. This involves modifying the structure of a parent compound like dasatinib to enhance its potency, improve its binding to mutated targets, or alter its pharmacological properties. Dasatinib itself, chemically known as N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide, is a potent inhibitor of the BCR-ABL kinase. jst.go.jpopenaccessjournals.com Its structure was designed for greater potency and activity against most imatinib-resistant BCR-ABL mutations. nih.govresearchgate.net
The development of derivatives, such as this compound, represents a continued effort to refine this therapeutic approach. Medicinal chemists synthesize novel analogues by making targeted substitutions to the core molecule. nih.govarabjchem.org These modifications can enable the drug to overcome resistance caused by specific point mutations in the target kinase, such as the highly resistant T315I "gatekeeper" mutation in BCR-ABL, which is insensitive to both dasatinib and nilotinib. researchgate.netashpublications.org Pre-clinical evaluations of such derivatives are critical to identify compounds with an improved resistance profile. The inhibitory concentration (IC50) is a key metric used in these evaluations to quantify a drug's potency against different cell lines or kinase mutations.
The following table provides an illustrative example of how a novel derivative's potency can compare to the parent drug against both wild-type and resistant mutant kinases in a pre-clinical setting.
Computational and Structural Biology Studies of 4 Chloro Dasatinib
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule inhibitors like Dasatinib (B193332) derivatives within the active sites of their target kinases.
Molecular docking studies have been pivotal in elucidating how Dasatinib and its analogues bind to various protein kinases. These simulations predict the specific binding poses and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.
For instance, docking studies of Dasatinib with the Abelson (Abl) kinase, a primary target in chronic myeloid leukemia (CML), reveal that the inhibitor binds within the ATP-binding site. arabjchem.org Key interactions consistently observed include a pair of hydrogen bonds with the hinge region residue Methionine-318 (Met318). arabjchem.org Specifically, the nitrogen atom of the thiazole (B1198619) ring acts as a hydrogen bond acceptor from the amide nitrogen of Met318, while the 2-amino group on the pyrimidine (B1678525) ring of Dasatinib donates a hydrogen bond to the carbonyl oxygen of the same residue. arabjchem.org An additional hydrogen bond often forms between the amide nitrogen of Dasatinib and the hydroxyl group of Threonine-315 (Thr315), a critical gatekeeper residue. arabjchem.org
In a study focused on designing new Dasatinib analogues, docking simulations against the ABL1 kinase predicted that the identified compounds had a higher binding affinity than Dasatinib itself. researchgate.net These analogues maintained the crucial hydrogen bond with Met318, highlighting its importance for activity against both native and mutated BCR-ABL kinases. researchgate.net
Computational analyses have also explored Dasatinib's interactions with other kinases. A comprehensive study involving homology modeling and docking investigated the binding of Dasatinib to Salt-Inducible Kinase 2 (SIK2). researchgate.netacs.orgacs.org The simulations predicted strong binding affinity and constructed models of the Dasatinib/SIK2 complex, comparing them to the known crystal structure of Dasatinib with Abl kinase. researchgate.netacs.orgresearchgate.net Similarly, docking studies on 163 different Dasatinib derivatives against the Protein Tyrosine Kinase 6 (PTK6) receptor showed that all compounds bound within the active site, with many exhibiting higher binding energies than the parent drug. jpionline.org
Derivatives of Dasatinib, such as amino acid and fatty acid conjugates, have been docked into the crystal structures of Abl, Src, and Csk kinases to assess their binding propensities and to identify any potential steric hindrances that might arise from the modifications. nih.govauhs.edu
| Compound(s) | Target Kinase(s) | Key Findings & Predicted Interactions | Reference |
|---|---|---|---|
| Dasatinib | Abl Kinase | H-bonds with hinge residue Met318 and gatekeeper residue Thr315. | arabjchem.org |
| New Dasatinib Analogues | ABL1 Kinase | Higher predicted affinity than Dasatinib. Maintained H-bond with Met318; also interacted with Asp325. Docking score for Dasatinib was -10.74 kcal/mol. | researchgate.net |
| Dasatinib | SIK2 | Demonstrated strong binding affinity in homology models. Lowest energy conformer had a docking score of -11.92 kcal/mol. | researchgate.netacs.org |
| Dasatinib Derivatives (163 variants) | PTK6 Receptor | All derivatives bound within the active site with binding energies ranging from -8.0 to -12.0 kcal/mol. | jpionline.org |
| Dasatinib-amino acid/fatty acid conjugates | Abl, Src, Csk | Docking used to evaluate binding modes and potential steric hindrance from conjugated moieties. | nih.govauhs.edu |
Through docking simulations, specific amino acid residues that form the active binding site and are critical for inhibitor recognition have been identified. For the Abl kinase, the hinge region (including Met318) is essential for anchoring the inhibitor. arabjchem.org The gatekeeper residue, Thr315, is also a key determinant of binding and selectivity. arabjchem.org The N-(2-chloro-6-methylphenyl) group of Dasatinib fits into a hydrophobic pocket, contributing significantly to the binding affinity.
In the case of SIK2, docking models highlighted interactions with residues analogous to those in other kinases, providing a structural basis for Dasatinib's inhibitory activity against this target. researchgate.netresearchgate.net For PTK6, the active site accommodates a wide range of Dasatinib derivatives, suggesting that this site is amenable to modification of the parent compound to achieve improved binding energy. jpionline.org The consistent interaction patterns across different kinases, particularly at the conserved ATP-binding site, explain Dasatinib's nature as a multi-targeted kinase inhibitor. arabjchem.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex, offering insights into its stability, flexibility, and the subtle conformational changes that occur over time.
MD simulations are frequently performed following molecular docking to validate the predicted binding poses and assess the stability of the ligand-protein complex. These simulations model the atomic movements over time, typically on the nanosecond scale.
A 500-nanosecond (ns) MD simulation was conducted to evaluate the stability of newly identified Dasatinib analogues in complex with the ABL1 kinase. researchgate.net Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand indicated that the complexes were stable throughout the simulation. researchgate.net
Similarly, extensive MD simulations (500 ns) of the Dasatinib-SIK2 complex demonstrated its stability. nih.gov The RMSD for the protein's backbone atoms was calculated to be 1.91 ± 0.17 Å, with small fluctuations indicating that the system had reached equilibrium and the ligand remained securely bound within the active pocket. nih.gov
In another study, unbiased MD simulations were used to observe the binding process of Dasatinib to c-Src kinase. researchgate.net These simulations captured multiple binding events and identified two distinct pathways for the ligand to enter the catalytic site, providing a more complete picture of the binding kinetics. researchgate.net For other Dasatinib derivatives, top-ranked poses from docking were subjected to 200 ns MD simulations, followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate binding free energies, which showed good agreement with experimental data. nih.govauhs.edu
| System | Simulation Length | Key Findings | Reference |
|---|---|---|---|
| New Dasatinib Analogues + ABL1 Kinase | 500 ns | Complexes were stable, as confirmed by RMSD and RMSF analysis. | researchgate.net |
| Dasatinib + SIK2 | 500 ns | Complex was stable with a backbone RMSD of 1.91 ± 0.17 Å. The ligand remained securely in the binding pocket. | nih.gov |
| Dasatinib + c-Src Kinase | Not specified | Unbiased simulations identified two distinct binding pathways to the catalytic site. | researchgate.net |
| Dasatinib Derivatives + Abl/Src/Csk | 200 ns | Simulations used to calculate binding free energies (MM-GBSA), which correlated well with experimental results. | nih.govauhs.edu |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.neteuropa.eu The fundamental principle is that the structural features of a molecule contain the information responsible for its physical, chemical, and biological properties. researchgate.net
While specific QSAR models for "4-Chloro Dasatinib" are not detailed in the literature, the broader principle of Structure-Activity Relationships (SAR) has been extensively applied to guide the design of novel Dasatinib analogues. arabjchem.org These studies correlate specific structural modifications with changes in inhibitory potency and selectivity.
For example, SAR studies on novel bromo-pyrimidine analogues of Dasatinib were conducted to develop a new generation of Bcr-Abl kinase inhibitors. arabjchem.org By systematically modifying parts of the Dasatinib scaffold, researchers can identify which chemical groups are essential for activity and which can be altered to improve properties like selectivity or potency. The development of Dasatinib itself involved extensive SAR studies to optimize its interactions with Src family kinases. drugbank.com
In a study on Dasatinib derivatives targeting the PTK6 receptor, a General Unrestricted Structure-Activity Relationship (GUSAR) model was employed to investigate the toxicity of the designed compounds. jpionline.org This demonstrates the use of QSAR-like methods not just for efficacy but also for predicting safety profiles. The design of new pyrazolyl-thiazole derivatives as Dasatinib analogues also involved SAR analysis to understand the relationship between the chemical structures and their observed cytotoxic activities. tandfonline.com These approaches are crucial for rationally engineering Dasatinib derivatives, providing insights into the mechanisms of kinase selectivity and guiding the development of more effective inhibitors. nih.gov
In Silico Prediction of Pharmacological Profiles (e.g., ADME for lead optimization)
In the realm of modern drug discovery and development, in silico computational tools are indispensable for predicting the pharmacokinetic properties of new chemical entities. These predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) are crucial for optimizing lead compounds and identifying candidates with favorable drug-like characteristics before committing to expensive and time-consuming experimental studies. xisdxjxsu.asianih.gov For kinase inhibitors like Dasatinib and its analogs, including hypothetical derivatives such as this compound, computational screening provides essential insights into their potential behavior in the body. mdpi.com
The process of lead optimization for kinase inhibitors often involves creating numerous structural analogs to improve potency, selectivity, and pharmacokinetic profiles. jpionline.org Computational tools like SwissADME and pkCSM are frequently employed to evaluate these analogs. jpionline.orgresearchgate.net These platforms predict a range of physicochemical and pharmacokinetic properties based on the molecule's structure. This data helps researchers to prioritize which derivatives to synthesize and test in the lab.
For a compound to be a viable oral drug candidate, it should generally adhere to established guidelines like Lipinski's Rule of Five. Computational analyses of Dasatinib and its derivatives consistently show adherence to these rules, indicating good potential for oral bioavailability. jpionline.orgresearchgate.net
The tables below summarize key ADME parameters predicted for Dasatinib, which serves as a reference, and illustrates the type of data generated in computational studies for its analogs. These predictions are critical for guiding the design of new derivatives like this compound.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of Dasatinib
This table outlines the fundamental physicochemical properties of Dasatinib as predicted by computational models. These parameters are foundational for assessing a molecule's potential as an orally administered drug.
| Property | Predicted Value | Drug-Likeness Guideline | Significance |
| Molecular Weight | 488.01 g/mol | < 500 g/mol | Influences absorption and diffusion. |
| LogP (Lipophilicity) | 3.2-4.1 | ≤ 5 | Affects solubility, permeability, and metabolism. |
| Hydrogen Bond Donors | 3 | ≤ 5 | Impacts solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 6-9 | ≤ 10 | Influences solubility and receptor binding. |
| Molar Refractivity | 133-135 | 40-130 | Relates to molecule polarizability and binding. |
| Topological Polar Surface Area (TPSA) | 135.5 Ų | < 140 Ų | Predicts cell permeability and oral absorption. |
| Rotatable Bonds | 8 | ≤ 10 | Indicates molecular flexibility. |
| Lipinski's Rule of Five | 0-1 Violation | ≤ 1 Violation | Predicts oral bioavailability. |
Data sourced from studies utilizing SwissADME and other computational predictors. xisdxjxsu.asiajpionline.orgresearchgate.net
Table 2: Predicted ADME Profile of Dasatinib
This interactive table details the predicted absorption, distribution, metabolism, and excretion characteristics of Dasatinib. This profile helps in anticipating how the drug will be processed by the body.
| ADME Parameter | Category | Predicted Outcome | Implication for Lead Optimization |
| Absorption | Gastrointestinal (GI) Absorption | High | Compound is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Low potential for central nervous system side effects. | |
| Distribution | Plasma Protein Binding | High (~96%) | Affects the free concentration of the drug available to act on targets. |
| Volume of Distribution | High | Indicates extensive distribution into tissues. | |
| Metabolism | CYP450 Substrate | CYP3A4 | Susceptible to drug-drug interactions with CYP3A4 inhibitors/inducers. researchgate.net |
| CYP450 Inhibitor | Inhibitor of CYP3A4 | Potential to affect the metabolism of other co-administered drugs. | |
| Excretion | Primary Route | Feces | Main route of elimination from the body. |
| Renal Clearance | Low | Minimal excretion through the kidneys. |
Predictions are based on computational models like pkCSM and SwissADME, which correlate with experimental findings. xisdxjxsu.asiajpionline.orgresearchgate.net
Preclinical Pharmacokinetic and Pharmacodynamic Data for this compound Not Available in Publicly Accessible Scientific Literature
A comprehensive review of publicly available scientific literature reveals a lack of specific preclinical pharmacokinetic and pharmacodynamic data for the compound "this compound." The vast body of research focuses on the approved drug Dasatinib, a potent tyrosine kinase inhibitor.
The formal chemical name for Dasatinib is N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide. As the name indicates, the chlorine atom in the Dasatinib molecule is located at the 2-position of the phenyl ring.
Scientific investigations into Dasatinib have explored various structural analogs to understand its metabolism and the formation of reactive intermediates. Some studies have synthesized analogs with substitutions at the para-position (4-position) of the phenyl ring. These experiments were designed to probe specific metabolic pathways, such as the role of cytochrome P450 enzymes in generating reactive quinone-imine species. While a "4-chloro" analog may have been synthesized and evaluated in these specific in vitro metabolic studies, the detailed in vivo preclinical data—including oral bioavailability across different animal species, volume of distribution, tissue penetration, plasma protein binding, and full metabolite characterization as requested—are not available in the reviewed literature.
Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for the specified outline focusing solely on "this compound." The available data pertains to Dasatinib (2-Chloro Dasatinib).
Pre Clinical Pharmacokinetics and Pharmacodynamics in Animal Models
Pharmacodynamic Biomarkers in Animal Models
Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a drug and understanding its mechanism of action in vivo. For dasatinib (B193332), preclinical studies in animal models have successfully identified and utilized such biomarkers to establish a clear relationship between drug exposure and target engagement, providing a strong rationale for its clinical development. nih.govfda.gov
A direct and quantifiable relationship between dasatinib plasma concentrations and the inhibition of its target kinases has been demonstrated in various animal models. semanticscholar.orgnih.gov In studies using severe combined immunodeficient (SCID) mice bearing K562 human chronic myeloid leukemia (CML) xenografts, the extent and duration of target kinase inhibition within the tumor tissue correlated directly with the plasma levels of dasatinib. semanticscholar.orgnih.gov
Pharmacokinetic/biomarker modeling from these preclinical studies predicted that the plasma concentration of dasatinib required to achieve 90% inhibition of its primary target, phosphorylated BCR-ABL (phospho-BCR-ABL), was 10.9 ng/mL in mice. semanticscholar.orgnih.govresearchgate.net This concentration is well within the range achieved in animal models at efficacious doses. semanticscholar.orgnih.gov Further studies have confirmed that the inhibition of other target kinases, such as SRC and LCK, is also dose- and exposure-dependent. researchgate.netnih.gov This strong correlation between exposure and target inhibition allows for the prediction of optimal clinical exposure needed to achieve a therapeutic effect. semanticscholar.orgnih.gov
| Target Kinase | Animal Model | Metric | Finding | Reference |
|---|---|---|---|---|
| phospho-BCR-ABL | Mice with K562 CML Xenografts | Plasma Concentration for 90% Inhibition (IC90) | 10.9 ng/mL | semanticscholar.orgnih.govresearchgate.net |
| phospho-SRC | Mice with Human Tumor Xenografts | Inhibition Pattern | Dose-dependent inhibition directly related to plasma concentrations. | researchgate.net |
| phospho-LCK | Mice (T-ALL models) | Exposure-Response Models | Established a clear link between drug exposure and pLCK inhibition. | nih.gov |
The measurement of phosphorylated downstream substrates serves as a reliable surrogate for the activity of target kinases. In the context of dasatinib, the phosphorylation levels of BCR-ABL and its key substrate, Crk-like protein (CrkL), are well-established pharmacodynamic biomarkers. semanticscholar.orgnih.govhaematologica.org
In preclinical CML models, a single oral administration of dasatinib resulted in a rapid and significant reduction in the levels of tumoral phospho-BCR-ABL and phospho-CrkL. semanticscholar.orgnih.gov Maximum inhibition was typically observed approximately 3 hours after administration, coinciding with peak plasma concentrations of the drug. semanticscholar.orgnih.gov These levels of inhibition were sustained for several hours before beginning to return toward baseline, with a full recovery to pre-treatment levels observed by 24 hours. semanticscholar.orgnih.gov This time course of inhibition closely mirrored the pharmacokinetic profile of dasatinib in mice. nih.gov
Similar effects have been observed in other preclinical models. In a transgenic mouse model of CML, treatment with dasatinib strongly reduced the phosphorylation levels of both STAT5 and CrkL, confirming potent in vivo inhibition of the BCR-ABL signaling pathway. nih.gov The progressive shift of CrkL from its phosphorylated form to its non-phosphorylated, more rapidly migrating form on a Western blot is a consistent indicator of dasatinib activity. nih.gov Consequently, phospho-BCR-ABL and phospho-CrkL are considered robust and useful biomarkers for assessing BCR-ABL kinase inhibition by dasatinib in vivo. semanticscholar.orgnih.gov
The inhibition of target kinases by dasatinib translates into tangible anti-tumor effects, namely the inhibition of cellular proliferation and the induction of apoptosis. These effects can be monitored in preclinical samples using specific biomarkers. frontiersin.orgnih.gov
In vivo studies using patient-derived xenograft (PDX) models in mice have shown that dasatinib treatment significantly inhibits tumor growth. frontiersin.orgresearchgate.net Analysis of tumor tissues from these models revealed a marked reduction in the expression of Ki67, a key protein associated with cellular proliferation. frontiersin.org Furthermore, dasatinib treatment leads to cell cycle arrest, with studies showing that it prevents T-cells from entering the S and G₂/M phases of the cell cycle. nih.gov This anti-proliferative effect is linked to the modulation of cell cycle proteins, including an increase in p21 and p27 and a decrease in cyclins D1 and E. aacrjournals.org
In addition to halting proliferation, dasatinib actively induces programmed cell death, or apoptosis. In a xenograft model of NUP214-ABL1–positive leukemia, the inhibition of cell proliferation was directly associated with a time-dependent increase in apoptosis. nih.gov This pro-apoptotic effect is confirmed by the increased expression of key apoptosis markers. In lung cancer PDX models, dasatinib treatment led to elevated levels of cleaved caspase-3 and cleaved caspase-7 in tumor samples, which are critical executioners of the apoptotic cascade. frontiersin.orgresearchgate.net
| Biological Process | Biomarker | Effect of Dasatinib | Preclinical Model | Reference |
|---|---|---|---|---|
| Proliferation | Ki67 | Decreased Expression | Patient-Derived Xenografts (Lung Cancer) | frontiersin.org |
| Cell Cycle | - | Arrest at G0/G1 Phase | Tumor Cell Lines / T-cells | nih.govaacrjournals.org |
| Apoptosis | Cleaved Caspase-3 | Increased Levels | Patient-Derived Xenografts (Lung Cancer) | frontiersin.orgresearchgate.net |
| Apoptosis | Cleaved Caspase-7 | Increased Levels | Patient-Derived Xenografts (Lung Cancer) | frontiersin.orgresearchgate.net |
| Apoptosis | DNA Fragmentation | Increased | Leukemia Xenograft Model | nih.govresearchgate.net |
Comparative Pre Clinical Studies
Comparison with Parent Compounds or Structural Analogues (e.g., Imatinib)
Dasatinib (B193332), a second-generation tyrosine kinase inhibitor (TKI), was developed in response to the challenge of resistance to Imatinib (B729), the frontline therapy for Chronic Myeloid Leukemia (CML). nih.gov Pre-clinical evaluations have extensively compared Dasatinib to its predecessor, Imatinib, revealing significant differences in their biochemical and cellular activities.
Differences in Kinase Selectivity and Potency
Dasatinib exhibits a distinct and broader kinase inhibition profile compared to Imatinib. While both target the BCR-ABL kinase, the hallmark of CML, Dasatinib is significantly more potent, demonstrating 325 times the in-vitro potency of Imatinib against the unmutated BCR-ABL1 kinase. aacrjournals.orgchemicalbook.comnih.gov
Unlike the more specific Imatinib, Dasatinib is a multi-targeted inhibitor, potently targeting a range of kinases at nanomolar concentrations. chemicalbook.compediatriconcall.com Its primary targets include BCR-ABL, the SRC family of kinases (SFKs) such as SRC, LCK, YES, and FYN, c-KIT, EPHA2 (Ephrin type-A receptor 2), and PDGFRβ (Platelet-derived growth factor receptor beta). pediatriconcall.compatsnap.comdrugbank.com This broader selectivity contributes to its efficacy in contexts where resistance to Imatinib is driven by the activation of alternative signaling pathways, such as those involving SFKs. aacrjournals.org
| Target Kinase | Dasatinib Potency/Selectivity | Imatinib Potency/Selectivity |
|---|---|---|
| BCR-ABL | Highly potent (325-fold more potent than Imatinib in vitro). aacrjournals.orgchemicalbook.comnih.gov | Potent, but less so than Dasatinib. aacrjournals.org |
| SRC Family Kinases (SFKs) | Potent inhibitor. pediatriconcall.compatsnap.com | Not a primary target; LYN kinase can be an exception in some contexts. aacrjournals.org |
| c-KIT | Potent inhibitor. pediatriconcall.compatsnap.com | Potent inhibitor. aacrjournals.org |
| PDGFRβ | Potent inhibitor. pediatriconcall.compatsnap.com | Potent inhibitor. aacrjournals.org |
Comparative Mechanistic Insights
A fundamental mechanistic difference between Dasatinib and Imatinib lies in their interaction with the ABL kinase domain. Imatinib binds exclusively to the inactive, or "closed," conformation of the BCR-ABL kinase. aacrjournals.orgdrugbank.comproteopedia.org This binding stabilizes the inactive state, preventing the enzyme from performing its function.
In contrast, Dasatinib demonstrates greater structural flexibility, enabling it to bind to multiple conformations of the ABL kinase domain, including both the active and inactive states. pediatriconcall.compatsnap.comdrugbank.comproteopedia.org This is a critical advantage for overcoming Imatinib resistance. Many resistance-conferring mutations in the BCR-ABL kinase domain work by stabilizing the active conformation of the enzyme, which prevents Imatinib from binding effectively. patsnap.com Because Dasatinib can bind to this active form, it remains effective against many of these mutations. patsnap.comdrugbank.com
Furthermore, some forms of Imatinib resistance are independent of BCR-ABL mutations and involve the activation of other signaling pathways. The dysregulation of SRC-family kinases, such as LYN, has been implicated in stabilizing the active conformation of BCR-ABL and providing alternative pro-survival signals. aacrjournals.orgnih.gov As a potent dual SRC/ABL inhibitor, Dasatinib can counteract this mechanism of resistance by targeting both BCR-ABL and the implicated SRC kinases. aacrjournals.org
Efficacy in Resistant Cell Lines and Animal Models
Pre-clinical studies in cell lines have consistently demonstrated Dasatinib's ability to overcome Imatinib resistance. In vitro assays showed that Dasatinib was active against 21 out of 22 tested Imatinib-resistant BCR-ABL mutations. nih.gov It effectively inhibits the growth of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) cell lines, including variants that are either sensitive or resistant to Imatinib. chemicalbook.comdrugbank.com
The primary mutation that confers resistance to both Imatinib and Dasatinib is the T315I mutation, often referred to as the "gatekeeper" mutation. nih.govashpublications.org However, Dasatinib shows broad efficacy against numerous other mutations that are highly resistant to Imatinib. nih.gov
| BCR-ABL Mutation | Dasatinib Efficacy |
|---|---|
| T315I | Resistant. nih.govnih.govashpublications.org |
| L248V | Sensitive. nih.gov |
| Y253H/F | Sensitive. nih.gov |
| E255K/V | Sensitive. nih.gov |
| F317L | Resistant. nih.gov |
| F359V/C | Sensitive. nih.gov |
| H396R/P | Sensitive. nih.gov |
Studies in animal models further support these findings. In a genetically engineered mouse model of cutaneous squamous cell carcinoma, where the tumor was driven solely by an activated Src family kinase, topical treatment with Dasatinib led to a significant decrease in tumor area by approximately 75%. acs.org This highlights the drug's potent in-vivo activity when a cancer is dependent on a specific kinase that it targets. acs.org In many other xenograft models of solid tumors, Dasatinib treatment typically results in the inhibition of tumor growth rather than significant tumor regression. acs.org
Benchmarking against Other Multi-Targeted Kinase Inhibitors in Pre-clinical Models
Dasatinib's pre-clinical performance has also been benchmarked against other multi-targeted kinase inhibitors in various cancer models.
Versus Sorafenib (B1663141): In a study using human melanoma cell lines, Dasatinib was compared with Sorafenib. In the three out of five cell lines that were sensitive to treatment, Dasatinib inhibited cell growth at lower concentrations than Sorafenib, indicating greater potency in these specific models. nih.gov
Versus Ponatinib: A pre-clinical evaluation in T-cell acute lymphoblastic leukemia (T-ALL), where the LCK kinase is a therapeutic target, compared Dasatinib and Ponatinib. The two drugs displayed similar patterns of cytotoxic activity across 51 human T-ALL cases, with Ponatinib showing slightly greater potency. elsevierpure.com Notably, in a Dasatinib-resistant T-ALL cell line model harboring the LCK T316I mutation, Ponatinib was found to retain partial activity, suggesting it could be an option in cases of acquired Dasatinib resistance in this context. elsevierpure.com
Versus Nilotinib and Bosutinib: Nilotinib, like Imatinib, binds to the inactive conformation of the ABL kinase, though it has greater potency than Imatinib. aacrjournals.org Bosutinib is another second-generation TKI with activity against CML. nih.gov Pre-clinical and clinical findings have shown that resistance to one TKI can often be overcome by switching to another with a different inhibition profile, with Dasatinib being effective after failure of both Imatinib and Nilotinib therapy. nih.gov
| Inhibitor | Cancer Model | Comparative Pre-clinical Finding |
|---|---|---|
| Dasatinib vs. Sorafenib | Melanoma Cell Lines | Dasatinib inhibited growth at lower concentrations than sorafenib in sensitive cell lines. nih.gov |
| Dasatinib vs. Ponatinib | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Showed similar cytotoxic activity; Ponatinib was slightly more potent and retained partial activity against a Dasatinib-resistant LCK mutation. elsevierpure.com |
| Dasatinib vs. Nilotinib | Imatinib-Resistant CML | Dasatinib is active in patients who have failed therapy with both Imatinib and Nilotinib. nih.gov |
Future Directions and Unanswered Questions in 4 Chloro Dasatinib Research
Elucidating the Role of Specific Halogen Substitutions in Kinase Inhibitor Design
The strategic placement of halogen atoms is a well-established method in medicinal chemistry to enhance the biological activity of drug candidates. In the case of 4-Chloro Dasatinib (B193332), the substitution of a chlorine atom onto the phenyl ring is a deliberate modification aimed at altering its physicochemical properties. The precise impact of this chloro-substitution on the inhibitor's potency, selectivity, and pharmacokinetic profile continues to be an area of focused research.
To fully comprehend the structure-activity relationship, a systematic comparison of 4-Chloro Dasatinib with other halogenated analogues (e.g., 4-fluoro, 4-bromo, 4-iodo Dasatinib) is necessary. Such comparative studies would provide invaluable data on how the size, electronegativity, and polarizability of the halogen atom affect kinase inhibition. This knowledge is instrumental in developing predictive models for the rational design of next-generation kinase inhibitors with enhanced target specificity and fewer off-target effects.
Exploration of Novel Kinase Targets and Off-Targets in Specific Biological Contexts
Dasatinib is recognized as a multi-targeted kinase inhibitor, and its chlorinated analogue, this compound, is anticipated to interact with a similar spectrum of kinases, including BCR-ABL and SRC family kinases. However, the structural alteration introduced by the chlorine atom may lead to a modified kinase selectivity profile. A comprehensive identification of the kinases inhibited by this compound is essential for a thorough understanding of its biological functions and potential therapeutic uses.
Modern chemoproteomic techniques, such as kinase-selective probe affinity chromatography coupled with mass spectrometry, offer a systematic approach to profile the kinome-wide targets of this compound. These investigations can uncover novel and unexpected kinase targets that may be pertinent in specific cellular environments or disease conditions. For example, while Dasatinib is predominantly used in oncology, its off-target activities on kinases involved in other signaling pathways could be harnessed for new therapeutic applications.
The biological context is a critical determinant of the functional outcomes of kinase inhibition. Factors such as the expression levels of various kinases, the presence of specific genetic mutations, and the activation status of signaling pathways can all modulate the cellular response to this compound. Consequently, future research efforts should be directed at characterizing its activity across a diverse range of cell lines and animal models representing different diseases to identify context-specific kinase targets and off-targets.
Advanced Computational Modeling for Precise Prediction of Activity and Selectivity
Computational modeling has become an indispensable tool in the drug discovery and development pipeline. For this compound, sophisticated computational methods can offer significant insights into its mechanism of action and guide the design of more effective analogues. Molecular docking simulations can predict how this compound binds within the ATP-binding pocket of different kinases, thereby rationalizing its observed activity and selectivity.
More advanced computational approaches, including molecular dynamics (MD) simulations and free energy calculations, provide a more dynamic and quantitative understanding of the binding process. These simulations can account for the conformational flexibility of both the protein and the ligand, yielding more accurate predictions of binding affinities. By comparing the binding free energies of this compound across a panel of kinases, it is possible to forecast its selectivity profile and pinpoint potential off-targets.
Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the electronic effects of the chlorine substitution with high precision. These calculations can elucidate the specific nature of halogen bonding and other non-covalent interactions that are crucial for binding. The application of machine learning and artificial intelligence is also on the rise, with the potential to predict the activity and selectivity of novel compounds like this compound by training models on extensive datasets of known kinase inhibitors.
Development of Advanced Pre-clinical Models for Investigating Resistance Mechanisms
The development of drug resistance remains a significant hurdle in cancer therapy. While Dasatinib has proven effective for many patients, the emergence of resistance over time is a clinical reality. A thorough understanding of the mechanisms underlying resistance to Dasatinib and its analogues, including this compound, is crucial for devising strategies to circumvent this problem. Advanced pre-clinical models are vital for these investigations.
Patient-derived xenografts (PDXs), which involve implanting patient tumor tissue into immunodeficient mice, offer a more clinically relevant model system compared to traditional cell line-based xenografts. PDX models can be utilized to assess the efficacy of this compound in a setting that more accurately reflects the heterogeneity and complexity of human tumors. They are also invaluable for studying the mechanisms of acquired resistance by analyzing tumors that relapse following treatment.
Genetically engineered mouse models (GEMMs) that are designed to carry specific mutations known to confer resistance to Dasatinib are also powerful tools. These models enable the controlled investigation of specific resistance mechanisms within a living organism. Additionally, the advent of three-dimensional (3D) organoid cultures derived from patient tumors presents a promising in vitro platform for studying drug response and resistance in a more physiologically relevant context than conventional 2D cell cultures.
Potential for Repurposing or New Applications in Non-Oncological Research Areas
Although Dasatinib is primarily classified as an anti-cancer agent, its capacity to inhibit multiple kinases suggests potential therapeutic utility in a range of other diseases. The distinct activity profile of this compound may render it particularly well-suited for certain non-oncological applications.
For instance, SRC family kinases, which are targets of Dasatinib, have significant roles in the immune system. The modulation of these kinases could prove beneficial in the treatment of autoimmune diseases or in preventing rejection following organ transplantation. The recognized anti-fibrotic properties of Dasatinib also point to potential applications in conditions such as idiopathic pulmonary fibrosis. Further research is necessary to determine if this compound possesses similar activities and whether its modified chemical structure offers any therapeutic advantages.
Other potential avenues for repurposing include neurodegenerative disorders, where kinase dysregulation is a common feature, and infectious diseases, where host kinases can be exploited by pathogens for their replication and survival. High-throughput screening of this compound against a wide array of disease models and cellular assays could unveil unforeseen therapeutic opportunities.
Methodological Advancements for Characterizing Dasatinib and its Analogues in Complex Biological Systems
The precise and sensitive quantification of drug and metabolite concentrations within biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. The field of analytical chemistry is continually evolving, with new techniques being developed to enhance the characterization of compounds such as Dasatinib and this compound in complex biological environments.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the benchmark for the quantification of small molecules in biological samples. Recent progress in mass spectrometry technology, including the advent of high-resolution mass spectrometry (HRMS), provides heightened selectivity and sensitivity. This allows for the detection of low-abundance metabolites and the confident identification of previously unknown compounds. Innovations in sample preparation, such as solid-phase microextraction (SPME) and automated online extraction systems, are also improving the efficiency and reproducibility of analytical workflows.
Imaging mass spectrometry techniques, such as matrix-assisted laser desorption/ionization (MALDI) imaging, enable the visualization of the spatial distribution of drugs and their metabolites within tissue samples. This can yield critical information regarding drug penetration into tumors and other organs, thereby helping to correlate drug exposure with the biological response at a microscopic level. The development of novel molecular probes and imaging agents designed to target specific kinases could also offer a more dynamic understanding of target engagement by this compound in living cells and organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
